molecular formula C13H8Cl4O B14441020 1,1'-Biphenyl, 3,3',4',5-tetrachloro-4-methoxy- CAS No. 75403-32-6

1,1'-Biphenyl, 3,3',4',5-tetrachloro-4-methoxy-

Cat. No.: B14441020
CAS No.: 75403-32-6
M. Wt: 322.0 g/mol
InChI Key: PSLJVWMJTZLGDE-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- is a chlorinated biphenyl compound It is a derivative of biphenyl, where four chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- typically involves the chlorination of biphenyl followed by the introduction of a methoxy group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient chlorination and methoxylation. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced separation techniques such as distillation and chromatography ensures the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the biphenyl structure.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyls.

Scientific Research Applications

1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- involves its interaction with various molecular targets. The chlorine atoms and methoxy group influence its reactivity and binding affinity to biological molecules. It can disrupt cellular processes by interacting with enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Similar in structure but with different chlorine substitution patterns.

    1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-: Another chlorinated biphenyl with different substitution positions.

    1,1’-Biphenyl, 3,3’,5,5’-tetrachloro-: Differing in the positions of chlorine atoms.

Uniqueness

1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

75403-32-6

Molecular Formula

C13H8Cl4O

Molecular Weight

322.0 g/mol

IUPAC Name

1,3-dichloro-5-(3,4-dichlorophenyl)-2-methoxybenzene

InChI

InChI=1S/C13H8Cl4O/c1-18-13-11(16)5-8(6-12(13)17)7-2-3-9(14)10(15)4-7/h2-6H,1H3

InChI Key

PSLJVWMJTZLGDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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